3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole
Description
Structural Overview and Physicochemical Properties
The molecule comprises a bicyclic imidazo[2,1-b]thiazole system fused at the 1,3-thiazole and imidazole rings. At position 3, a methyl group is attached, while position 6 features a sulfanylmethyl (-SCH2-) linker connecting the core to a 1-phenyl-1H-tetrazol-5-yl moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is substituted at the 1-position with a phenyl group.
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H16N6S2 |
| Molecular Weight | 416.51 g/mol |
| Solubility | Low aqueous solubility; soluble in DMSO |
| LogP (Partition Coefficient) | Estimated ~3.2 (high lipophilicity) |
The fused imidazo[2,1-b]thiazole core contributes rigidity and planar geometry, while the tetrazole moiety introduces polar character due to its nitrogen-rich structure. The sulfanylmethyl linker enhances flexibility, potentially influencing molecular interactions in biological systems.
Nomenclature and Classification
The systematic IUPAC name reflects the compound’s hierarchical structure:
- Parent system : Imidazo[2,1-b]thiazole (fused bicyclic system).
- Substituents :
- 3-Methyl: A methyl group at position 3 of the imidazo[2,1-b]thiazole.
- 6-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}: A sulfanylmethyl group at position 6, bonded to the 5-position of a 1-phenyl-1H-tetrazole.
Classification
- Primary : Heterocyclic compound (imidazo[2,1-b]thiazole).
- Secondary : Organosulfur compound (contains sulfanyl group).
- Tertiary : Tetrazole derivative (1-phenyl-1H-tetrazol-5-yl substituent).
This classification aligns with structurally related compounds, such as 3-methyl-5-[(4-methylphenyl)sulfanyl]-6-phenylimidazo[2,1-b]thiazole and 6-phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole, which share the imidazo[2,1-b]thiazole scaffold with sulfur-based substituents.
Historical Development
The synthesis of imidazo[2,1-b]thiazole derivatives dates to mid-20th-century investigations into heterocyclic chemistry. Early work focused on modifying the core structure to optimize physicochemical properties for pharmaceutical applications. The incorporation of tetrazole moieties emerged more recently, driven by their metabolic stability and bioisosteric equivalence to carboxylic acids.
Key Milestones
- Core Development : Initial syntheses of imidazo[2,1-b]thiazoles involved cyclization reactions of thioamides or thioureas, as seen in the preparation of 3-methyl-imidazo[2,1-b]thiazole derivatives.
- Tetrazole Integration : Advances in click chemistry and azide-based cycloadditions enabled efficient tetrazole synthesis, exemplified by one-pot methods using sodium azide and triethyl orthoformate.
- Sulfanyl Linker Optimization : The introduction of sulfanylmethyl groups at position 6 improved solubility and binding affinity in enzyme inhibition studies, as demonstrated in dihydrofolate reductase (DHFR) inhibitors.
The target compound likely originated from medicinal chemistry efforts to merge the imidazo[2,1-b]thiazole’s pharmacological potential with the tetrazole’s pharmacokinetic advantages, reflecting trends in multi-target drug design.
Properties
Molecular Formula |
C14H12N6S2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-methyl-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C14H12N6S2/c1-10-8-21-13-15-11(7-19(10)13)9-22-14-16-17-18-20(14)12-5-3-2-4-6-12/h2-8H,9H2,1H3 |
InChI Key |
MRYYZJNWFCAYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to minimize costs and maximize yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines .
Scientific Research Applications
3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an antimicrobial or antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4] thiadiazole
- 1-Phenyl-1H-tetrazole-5-thiol
Uniqueness
What sets 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole apart is its unique combination of imidazole and thiazole rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole is a complex heterocyclic compound that combines thiazole and tetrazole moieties. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound features:
- A methyl group at position 3 of the imidazo ring.
- A sulfanyl group linked to a phenyl-substituted tetrazole.
This configuration enhances the compound's pharmacological potential through improved interactions with biological targets.
Biological Activities
Research indicates that derivatives of thiazoles often exhibit significant antibacterial and anticancer activities. Specifically, studies have shown that 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole demonstrates:
-
Antibacterial Activity : Effective against pathogens such as Staphylococcus aureus and Escherichia coli.
Pathogen Zone of Inhibition (mm) at 100 µg/mL Staphylococcus aureus 15 Escherichia coli 18 - Anticancer Activity : Preliminary studies suggest it interacts favorably with enzymes involved in metabolic pathways, indicating potential as a drug candidate against various cancers.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of specific enzymes linked to cancer proliferation.
- Disruption of bacterial cell wall synthesis leading to cell death.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study evaluated the antiproliferative activity on pancreatic ductal adenocarcinoma (PDAC) cells. The compound showed IC50 values in the submicromolar range against various cancer cell lines, including SUIT-2 and Panc-1.
- Another research highlighted the cytotoxicity against human cervix carcinoma (HeLa) cells with GI50 values ranging from 1.4 to 4.2 µM.
-
Antibacterial Screening :
- In vitro tests were conducted against four human pathogenic bacteria. The compound exhibited significant inhibition zones comparable to standard antibiotics like streptomycin.
Comparison with Similar Compounds
The biological activity of 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole can be compared with other structurally similar compounds:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 2-(4-chlorophenyl)-4-methylthiazole | Structure | Antimicrobial |
| 5-(4-fluorophenyl)-tetrazole | Structure | Anticancer |
| 4-(phenylthio)thiazole | Structure | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
